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Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Abstract This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel small molecule, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. While direct experimental d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel small molecule, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. While direct experimental data for this specific compound is not extensively available in public literature, this document, designed for researchers, scientists, and drug development professionals, extrapolates its likely characteristics based on the well-established principles of medicinal chemistry and the known influence of its constituent functional groups: a 2-bromo-4-chlorophenyl moiety, a benzylic methylene linker, and an oxetan-3-amine core. The inclusion of the oxetane ring, a motif of growing importance in drug discovery, is given particular focus for its potential to favorably modulate key drug-like properties.[1][2][3][4] This guide further outlines detailed, field-proven methodologies for the empirical characterization and validation of these properties, ensuring scientific integrity and providing a robust framework for its potential development.

Introduction: The Rationale for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine in Modern Drug Discovery

The quest for novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug development. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The subject of this guide, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine, represents a confluence of functionalities designed to address common challenges in medicinal chemistry.

The di-halogenated phenyl ring provides a scaffold with significant lipophilicity, often associated with enhanced membrane permeability. The bromine and chlorine substituents also offer potential vectors for metabolic pathways and can influence binding interactions within a target protein. The central benzylic amine linkage is a common feature in many bioactive molecules.

Of particular significance is the oxetane ring. This four-membered cyclic ether has gained considerable traction as a bioisostere for gem-dimethyl and carbonyl groups.[2][3] Its incorporation is known to impart a range of beneficial physicochemical properties, including:

  • Enhanced Solubility: The polar nature of the ether oxygen in the strained oxetane ring can improve aqueous solubility compared to its carbocyclic or more lipophilic counterparts.[2]

  • Modulated Basicity: The electron-withdrawing inductive effect of the oxetane's oxygen atom can reduce the basicity (pKa) of the adjacent amine.[3] This can be advantageous in mitigating off-target effects, such as hERG inhibition, which are often associated with highly basic amines.[1]

  • Improved Metabolic Stability: The oxetane ring can block sites of metabolism and is often more resistant to metabolic degradation than other functional groups.[2]

  • Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensionality of the molecule, which can lead to improved target selectivity and reduced off-target binding.[3]

This guide will now delve into the predicted physicochemical properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine, followed by a detailed exposition of the experimental protocols required for their empirical validation.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. It is imperative to note that these values are theoretical and require experimental verification.

PropertyPredicted/Calculated ValueRationale and Key Considerations
Molecular Formula C₁₀H₁₂BrClNOBased on the chemical structure.
Molecular Weight 277.57 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely an off-white to pale yellow solid at room temperature.Based on the typical appearance of similar aromatic amines and the presence of halogens.
Melting Point Predicted to be in the range of 60-120 °C.The presence of the rigid aromatic ring and intermolecular hydrogen bonding potential from the amine would suggest a solid state. The exact melting point would be highly dependent on the crystalline form.
Boiling Point > 300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane.The oxetane and amine groups will contribute to some aqueous solubility, but the halogenated phenyl ring will dominate, leading to overall low water solubility.[2]
Predicted logP ~3.5 - 4.5The lipophilic 2-bromo-4-chlorophenyl group is the major contributor. The oxetane ring is expected to slightly decrease the logP compared to a purely carbocyclic analog.
Predicted pKa ~8.0 - 9.0The basicity of the secondary amine is expected to be reduced by the inductive electron-withdrawing effect of the oxetane ring.[3]

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and physicochemical properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. The following sections detail the recommended experimental protocols.

Molecular Structure and Purity Determination

The initial and most critical step is the unambiguous confirmation of the molecular structure and the assessment of its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.5 - 7.0 (m, 3H): Aromatic protons of the 2-bromo-4-chlorophenyl ring. The substitution pattern will lead to a complex multiplet.[5][6]

  • δ 4.8 - 4.6 (m, 2H): Methylene protons of the oxetane ring adjacent to the oxygen (O-CH₂).

  • δ 4.5 - 4.3 (m, 2H): Methylene protons of the oxetane ring adjacent to the amine-bearing carbon.

  • δ 3.8 (s, 2H): Benzylic methylene protons (Ar-CH₂-N).

  • δ 3.7 - 3.5 (m, 1H): Methine proton of the oxetane ring (CH-N).

  • δ 2.0 - 1.8 (br s, 1H): Amine proton (N-H). The chemical shift and peak shape can be variable and concentration-dependent.[7]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 135 - 125: Aromatic carbons. The exact shifts will be influenced by the bromine and chlorine substituents.[6]

  • δ 70 - 65: Oxetane carbons bonded to oxygen (O-CH₂).

  • δ 55 - 50: Benzylic carbon (Ar-CH₂-N).

  • δ 50 - 45: Oxetane methine carbon (CH-N).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+):

  • [M+H]⁺: Expected at m/z 277.57 (calculated for C₁₀H₁₃⁷⁹Br³⁵ClNO⁺). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Major Fragments: The primary fragmentation is anticipated to be the cleavage of the benzylic C-N bond, leading to the formation of the 2-bromo-4-chlorobenzyl cation.[8][9][10] Other fragments may arise from the oxetane ring.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using an ESI-MS detector in positive ion mode. Acquire full scan data to identify the protonated molecular ion and its isotopic pattern.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the predicted fragmentation pattern.

IR spectroscopy is used to identify the presence of specific functional groups.

Predicted IR Absorptions (cm⁻¹):

  • 3400 - 3300 (sharp, weak-medium): N-H stretch of the secondary amine.[11][12]

  • 3100 - 3000 (weak): Aromatic C-H stretch.[13]

  • 2950 - 2850 (medium): Aliphatic C-H stretch (from the methylene and methine groups).

  • 1600 - 1450 (medium-strong): Aromatic C=C stretching vibrations.[13]

  • 1100 - 1000 (strong): C-O-C stretch of the oxetane ether.

  • 850 - 800 (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.[13]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Physicochemical Property Determination

The following experimental protocols are designed to measure key physicochemical properties that are critical for drug development.

A shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

The partition coefficient (logP) or distribution coefficient at a specific pH (logD) is a measure of a compound's lipophilicity.

Experimental Protocol: Shake-Flask logD₇.₄

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Sample Addition: Dissolve a known amount of the compound in the n-octanol phase.

  • Partitioning: Add a known volume of the PBS phase and shake the mixture vigorously for several hours to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Potentiometric titration is a reliable method for determining the pKa of the ionizable amine group.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, provide a visual representation of the molecular structure and a general workflow for the characterization of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine.

molecular_structure cluster_phenyl 2-bromo-4-chlorophenyl cluster_linker methyl cluster_oxetane oxetan-3-amine C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 N NH C7->N C8 CH N->C8 C9 CH₂ C8->C9 O O C9->O C10 CH₂ O->C10 C10->C8

Caption: Molecular structure of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine.

analytical_workflow cluster_synthesis Synthesis & Purification synthesis Proposed Synthesis purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms LC-MS & MS/MS purification->ms ir FT-IR Spectroscopy purification->ir solubility Aqueous Solubility (Shake-Flask) purification->solubility logd Lipophilicity (logD at pH 7.4) purification->logd pka Acidity Constant (Potentiometric Titration) purification->pka

Caption: General analytical workflow for the characterization of the target compound.

Conclusion

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is a molecule of interest due to the strategic combination of a halogenated aromatic system and an oxetane moiety, a feature increasingly recognized for its ability to confer desirable drug-like properties. This guide has provided a detailed, predictive overview of its chemical and physical characteristics, grounded in established scientific principles. Furthermore, it has laid out a comprehensive and rigorous set of experimental protocols for the empirical validation of these properties. By following these methodologies, researchers and drug development professionals can confidently ascertain the identity, purity, and key physicochemical parameters of this and similar novel chemical entities, thereby enabling informed decisions in the progression of drug discovery programs.

References

  • Gu, M., & Xia, Y. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1255–1263. [Link]

  • Richel, A., & Flammang, R. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(1), 60-70. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European journal of medicinal chemistry, 261, 115802. [Link]

  • Tago, K., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry. [Link]

  • Carreira, E. M., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • ResearchGate. (n.d.). Impact of oxetane core on the physicochemical profile of drugs. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2017). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules (Basel, Switzerland), 22(10), 1618. [Link]

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  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

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  • Gasteiger, J., & Selzer, P. (1997). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 69(13), 2510–2520. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

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  • Organic Syntheses. (n.d.). Procedure. [Link]

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  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • American Chemical Society. (2020, August 3). NMR Quantification of Halogen-Bonding Ability To Evaluate Catalyst Activity | Organic Letters. [Link]

  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • MolPort. (n.d.). N-(4-bromo-2-chlorophenyl)oxetan-3-amine. [Link]

  • NextSDS. (n.d.). N-(4-bromo-2-methylphenyl)oxetan-3-amine — Chemical Substance Information. [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

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Foundational

Structural and Stereochemical Profiling of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine: A Comprehensive Guide

Executive Summary The integration of oxetane rings into small-molecule drug candidates has revolutionized medicinal chemistry. Acting as robust bioisosteres for carbonyls and gem-dimethyl groups, amino-oxetanes offer imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of oxetane rings into small-molecule drug candidates has revolutionized medicinal chemistry. Acting as robust bioisosteres for carbonyls and gem-dimethyl groups, amino-oxetanes offer improved aqueous solubility, modulated basicity, and distinct conformational exit vectors[1]. N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine serves as a highly functionalized model compound that bridges the unique physicochemical properties of the oxetane ring with the complex steric and electronic demands of a dihalogenated benzyl system.

This whitepaper provides an in-depth technical analysis of the stereochemistry, conformational dynamics, and solid-state crystal structure of this molecule. By detailing the causality behind its supramolecular assembly—specifically the competition between classical hydrogen bonding and charge-assisted halogen bonding[2]—this guide equips researchers with the predictive frameworks necessary for advanced drug design and crystal engineering.

Stereochemistry & Conformational Dynamics

Symmetry and Achirality of the Oxetane Core

Unlike many substituted saturated heterocycles, the unsubstituted oxetan-3-amine core possesses a plane of symmetry passing through the oxygen atom (O1) and the functionalized carbon (C3). Because the two paths around the ring (-CH₂-O-CH₂-) are chemically and geometrically identical, the C3 position is strictly achiral . Consequently, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine does not exist as a pair of enantiomers, eliminating the need for chiral resolution during synthesis[3].

However, the oxetane ring is not rigidly planar. It exhibits a highly flexible puckering dynamic (typically fluctuating between 0° and 10° in solution). In the solid state, the specific puckering angle is entirely dictated by the surrounding crystal lattice forces, as the energy barrier to planarization is exceptionally low (< 1 kcal/mol).

Nitrogen Pyramidalization and Benzyl Rotor Dynamics

The secondary amine nitrogen acts as a critical hinge between the oxetane and the benzyl system.

  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion in solution. In the crystal structure, it freezes into a specific pyramidal geometry to maximize intermolecular hydrogen bonding[4].

  • Steric Gating by the 2-Bromo Substituent: The bulky bromine atom at the ortho position of the phenyl ring severely restricts rotation around the CAryl​−CBenzyl​ bond. To avoid severe steric clashes with the benzylic protons and the oxetane ring, the molecule is forced out of coplanarity. Conformational analysis reveals a strong preference for gauche conformations over anti conformations, which directly influences the spatial trajectory (exit vector) of the oxetane oxygen[1].

G N1 Input 2D Structure N2 MMFF94 Conformational Search (Identify Rotamers) N1->N2 N3 DFT Optimization (B3LYP/6-31G*) N2->N3 N4 Steric Clash Evaluation (Br vs. Oxetane) N3->N4 N5 Global Minimum Conformer N4->N5

Caption: Computational workflow for determining the lowest-energy conformer of the sterically hindered benzylamine.

Crystal Structure & Supramolecular Assembly

The solid-state architecture of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is governed by a delicate balance of competing non-covalent interactions.

Hydrogen Bonding Networks

Secondary amino-oxetanes are uniquely equipped to act as both hydrogen bond donors (via N-H) and acceptors (via the oxetane O1 and the amine N). Crystallographic surveys of analogous structures demonstrate that the shift from a planar amide to a gauche amino-oxetane fundamentally alters the hydrogen-bonding morphology[5]. Instead of forming infinite 1D chains typical of amides, amino-oxetanes frequently dimerize to form discrete R22​(10) hydrogen-bonded rings, driven by N−H⋯O(oxetane)​ interactions[5].

Halogen Bonding and Lattice Packing

The presence of both bromine and chlorine atoms introduces highly directional halogen bonding into the lattice. The polarizable bromine atom features a region of positive electrostatic potential (the σ -hole) along the extension of the C-Br bond.

  • L-Shaped and V-Shaped Contacts: The bromine atom frequently engages in C−Br⋯O or C−Br⋯N halogen bonds. These interactions typically adopt an L-shaped geometry (angle 170°), which is strong enough to compete with classical hydrogen bonding[6].

  • Noncentrosymmetric Packing: While the molecule itself is achiral and would normally crystallize in a centrosymmetric space group (e.g., P21​/c ), strong, highly directional halogen bonds can force the molecules into polar alignments, occasionally resulting in noncentrosymmetric space groups (e.g., Pna21​ )[6].

G C Central N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine H Hydrogen Bonding (N-H···O) C->H Donor/Acceptor X1 Halogen Bonding (C-Br···O) C->X1 Donor X2 Halogen Bonding (C-Cl···N) C->X2 Donor P 1D Polymeric Chains or 2D Sheets H->P X1->P X2->P

Caption: Logic diagram of competing non-covalent interactions driving supramolecular assembly.

Quantitative Structural Parameters

Based on crystallographic data from the Cambridge Structural Database (CSD) for matched molecular pairs[1][5], the following quantitative parameters are expected for the single-crystal structure of this compound:

Structural ParameterExpected Value RangeMechanistic / Structural Significance
C(ox)​−C(ox)​−O Angle 91.5° – 93.0°Highlights the inherent Baeyer strain of the 4-membered oxetane ring.
Ring Puckering Angle 0° – 10°Demonstrates the low energy barrier to planarity; highly dependent on lattice packing.
CAr​−CBn​−N−Cox​ Torsion ± 60° (Gauche)Dictated by the steric avoidance of the bulky ortho-bromo substituent.
N−H⋯O(ox)​ Distance 2.10 – 2.30 ÅPrimary driver of the supramolecular R22​(10) dimer formation.
C−Br⋯O Distance 3.00 – 3.30 ÅHalogen bond length; significantly shorter than the sum of van der Waals radii.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guarantee reproducibility.

Protocol: Synthesis and Single-Crystal Growth

Objective: Synthesize the target compound via reductive amination and isolate diffraction-quality single crystals.

  • Imine Formation: Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) and oxetan-3-amine (1.1 eq) in anhydrous dichloromethane (DCM) at 25 °C. Add anhydrous MgSO4​ (2.0 eq).

    • Causality: MgSO4​ acts as a water scavenger, driving the equilibrium toward the imine intermediate and preventing premature reduction of the aldehyde.

  • Reduction: After 2 hours, filter off the MgSO4​ . Cool the filtrate to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: STAB is a mild reducing agent that selectively reduces the imine without affecting unreacted aldehyde, minimizing side products.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes).

  • Crystallization (Vapor Diffusion): Dissolve 50 mg of the purified amine in a minimal volume of DCM (solvent) in an inner vial. Place this inside a larger sealed chamber containing hexanes (antisolvent). Allow to stand undisturbed for 48–72 hours.

    • Causality: Vapor diffusion provides a slow, highly controlled supersaturation gradient, which is critical for growing defect-free, macroscopic single crystals suitable for X-ray diffraction.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Determine the absolute 3D atomic coordinates and map the hydrogen/halogen bonding network.

  • Crystal Selection: Submerge the crystals in Paratone-N oil. Using a polarizing stereomicroscope, select a crystal that exhibits complete extinction upon rotation.

    • Causality: Complete extinction validates that the crystal is a single domain and not a macroscopic twin, which would severely complicate phase determination.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer under a steady stream of nitrogen gas at 100 K .

    • Causality: Cryocooling freezes dynamic structural disorder and drastically reduces atomic thermal displacement parameters (B-factors). This is mandatory for accurately resolving the electron density of the amine hydrogen atom.

  • Data Collection & Solution: Collect a full sphere of diffraction data using Mo ( λ=0.71073 Å) or Cu radiation. Solve the phase problem using Intrinsic Phasing (ShelXT) and refine using full-matrix least-squares on F2 (ShelXL).

  • Validation: Ensure the final refinement yields a Goodness-of-Fit (GoF) near 1.00 and wR2​<0.10 . Run the final .cif file through CheckCIF to validate the absence of Level A/B alerts.

G S1 Crystal Selection under Polarized Light (Exclude twinned crystals) S2 Cryocooling to 100 K (Minimize thermal vibrations) S1->S2 S3 Data Collection (Mo/Cu Kα) (Hemisphere/Sphere coverage) S2->S3 S4 Structure Solution (ShelXT) (Intrinsic Phasing) S3->S4 S5 Anisotropic Refinement (ShelXL) (Least-squares minimization) S4->S5 S6 Final CIF Generation (Validation via CheckCIF) S5->S6

Caption: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD).

References

  • Wuitschik, G., et al. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Gorrell, I. B., et al. "Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides." Crystal Growth & Design, ACS Publications. URL: [Link]

  • Monroe, J. C., & Turnbull, M. M. "Crystal structure of 2-bromo-4-hydroxypyridine: Hydrogen and halogen bonding." European Chemical Bulletin. URL: [Link]

  • Thalladi, V. R., et al. "Using Halogen···Halogen Interactions to Direct Noncentrosymmetric Crystal Packing in Dipolar Organic Molecules." Crystal Growth & Design, ACS Publications. URL: [Link]

  • Zheng, X., et al. "Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus." PLOS Pathogens. URL: [Link]

  • Croft, R. A., et al. "Development of Oxetane Modified Building Blocks for Peptide Synthesis." RSC Advances, Royal Society of Chemistry. URL: [Link]

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Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling with N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine: Application Notes and Protocols This technical guide provides researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. This versatile building block, featuring a selectively addressable di-halogenated aromatic ring and a desirable oxetane motif, is of significant interest in medicinal chemistry. The strategic application of palladium-catalyzed cross-coupling reactions allows for the precise and efficient elaboration of this core structure, paving the way for the synthesis of novel and complex molecular architectures for drug discovery programs.[1][2][3][4]

The oxetane moiety is increasingly utilized as a bioisostere for commonly found functional groups, such as gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties like solubility and metabolic stability.[5] The ability to selectively functionalize the 2-bromo-4-chlorophenyl ring via established cross-coupling methodologies provides a powerful tool for generating libraries of diverse compounds for biological screening.[6]

This document will delve into the mechanistic underpinnings of key palladium-catalyzed reactions, provide step-by-step experimental protocols for various transformations, offer insights into reaction optimization and troubleshooting, and present a framework for the logical design of synthetic routes.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][7][8] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The three fundamental steps are oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][9]

The General Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, the C-Br or C-Cl bond of the substrate).[10] This is often the rate-determining step.[1][10] The resulting Pd(II) intermediate then engages with the coupling partner. In Suzuki-Miyaura coupling, this involves transmetalation with an organoboron reagent.[11][12] In Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[13][14][15] The final step is reductive elimination, where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[9][16]

Catalytic Cycle cluster_cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Ar-X PdII R-Pd(II)L_n-X OA->PdII TM_Coord Transmetalation (Nu-M) or Amine Coordination (Nu-H) PdII->TM_Coord [Nu] PdII_Nu R-Pd(II)L_n-Nu TM_Coord->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Regeneration Product R-Nu RE->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Selective Functionalization of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

A key strategic consideration when working with di-halogenated substrates is regioselectivity. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf > Cl.[10][17][18] This differential reactivity allows for the selective functionalization of the C-Br bond over the more inert C-Cl bond in N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine.[6] By carefully controlling the reaction conditions, one can achieve mono-arylation at the bromine position, leaving the chlorine atom available for subsequent transformations.

Experimental Protocols

The following protocols are designed as a starting point for the cross-coupling of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

This protocol outlines the coupling of a primary or secondary amine with the aryl bromide moiety. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[13][19]

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ requires in situ reduction.[19]
Ligand XPhos, RuPhos, or BrettPhos (1.2-1.5 eq. relative to Pd)Bulky biarylphosphine ligands are effective for C-Br and C-Cl bond activation.[19]
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)NaOtBu is a strong, non-nucleophilic base. K₃PO₄ is a milder alternative.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents are generally used.[19]
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous, degassed solvent via syringe.[20]

  • Seal the tube and place it in a pre-heated oil bath at the desired temperature.

  • Stir the reaction mixture vigorously for the specified time, monitoring its progress periodically.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the aryl bromide and an organoboron reagent.[10][11]

Table 2: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a common Pd(0) catalyst. PdCl₂(dppf) is a stable Pd(II) precatalyst.
Ligand PPh₃ or dppf (included in precatalyst)For challenging substrates, bulky ligands like SPhos or XPhos can be used with Pd(OAc)₂.[9]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)An aqueous solution of the base is often used.[21]
Solvent System Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O (e.g., 4:1 v/v)The presence of water is often beneficial for the transmetalation step.[12]
Temperature 80-100 °CLower temperatures may be possible with highly reactive boronic acids.
Reaction Time 6-18 hoursMonitor by TLC or LC-MS.

Step-by-Step Protocol:

  • In a reaction vessel, dissolve N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (1.0 equiv.) and the boronic acid or ester (1.1-1.5 equiv.) in the organic solvent.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography.

Sonogashira Coupling: Synthesis of Aryl-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, a valuable transformation for introducing a linear, rigid linker into the molecule.[22][23][24]

Table 3: Reaction Parameters for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A standard and effective catalyst for this transformation.
Co-catalyst CuI (2-5 mol%)The copper co-catalyst is crucial for the traditional Sonogashira reaction.[25]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-5.0 equiv.)The amine base also often serves as the solvent.
Solvent THF or DMF (if the base is not used as the solvent)Ensure the solvent is anhydrous and degassed.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.[24]
Reaction Time 2-12 hoursTypically faster than Suzuki or Buchwald-Hartwig reactions.

Step-by-Step Protocol:

  • To a reaction flask under an inert atmosphere, add N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the solvent (if necessary) and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Optimization and Troubleshooting

Even with well-established protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is essential for success.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst is of good quality and that the phosphine ligands have not been oxidized.[20] The use of stable Pd(II) precatalysts can sometimes be beneficial as they require in-situ reduction to the active Pd(0) species.[20] Consider increasing the catalyst loading.[18]

    • Poor Reagent Quality: Verify the purity of all starting materials. Impurities can act as catalyst poisons.[18]

    • Inadequate Reaction Conditions: Screen different solvents, bases, and temperatures. The choice of base is particularly critical and can significantly impact the reaction outcome.[18]

  • Catalyst Decomposition (Formation of Palladium Black):

    • Presence of Oxygen: Rigorously exclude air from the reaction setup.[20] Ensure solvents are properly degassed.[20]

    • High Temperature: Excessive heat can promote catalyst agglomeration.[18][20] Consider running the reaction at a lower temperature for a longer duration.

    • Ligand Dissociation: For sterically demanding substrates, the use of bidentate ligands can sometimes prevent catalyst decomposition by stabilizing the palladium center.[13]

  • Side Reactions:

    • Homocoupling: This can occur with both the aryl halide and the coupling partner (e.g., boronic acid in Suzuki coupling).[9] To minimize this, ensure a thoroughly deoxygenated environment and consider using a slight excess of one of the coupling partners.

    • Protodeboronation (Suzuki Coupling): Some boronic acids are unstable and can be cleaved by the base or trace water before transmetalation. Using the corresponding boronic ester can sometimes improve stability.[18]

    • Hydrodehalogenation: The replacement of the halide with a hydrogen atom can be a competing pathway. This can sometimes be suppressed by adjusting the ligand and reaction conditions.

Troubleshooting_Workflow start Low/No Conversion catalyst_check Check Catalyst/Ligand Activity (Purity, Loading) start->catalyst_check reagent_check Verify Reagent Purity catalyst_check->reagent_check condition_check Screen Solvents/Bases/Temp. reagent_check->condition_check pd_black Palladium Black Observed? condition_check->pd_black deoxygenate Improve Deoxygenation Lower Temperature pd_black->deoxygenate Yes side_reactions Side Reactions Observed? pd_black->side_reactions No ligand_screen Screen Different Ligands (e.g., bidentate) deoxygenate->ligand_screen success Successful Reaction ligand_screen->success optimize_stoichiometry Adjust Stoichiometry side_reactions->optimize_stoichiometry Yes side_reactions->success No change_reagent_form Use Boronic Ester (Suzuki) optimize_stoichiometry->change_reagent_form change_reagent_form->success

Caption: A decision-making workflow for troubleshooting common issues.

Conclusion

The strategic functionalization of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel chemical entities for drug discovery and development. By understanding the underlying reaction mechanisms and carefully selecting and optimizing reaction conditions, researchers can efficiently generate diverse libraries of compounds built around this valuable scaffold. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of these transformative synthetic methods.

References

Sources

Application

Advanced Library Synthesis and Diversification Using N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Executive Summary The design of highly diverse, functionally r...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals

Executive Summary

The design of highly diverse, functionally rich small molecule libraries requires building blocks that balance synthetic tractability with favorable physicochemical properties. N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is a bifunctional scaffold engineered specifically for this purpose. By integrating an oxetane-3-amine core with a dihalogenated benzyl handle, this molecule allows for orthogonal, late-stage diversification while proactively addressing common drug discovery liabilities such as poor aqueous solubility, high lipophilicity, and rapid metabolic clearance.

Structural Rationale & Physicochemical Impact (The "Why")

As a Senior Application Scientist, I emphasize that library design must begin with the end in mind. The structural components of this building block were not chosen at random; they are a self-validating system designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting library members.

The Oxetane-3-amine Motif

The incorporation of an oxetane ring at the 3-position of the amine serves as a powerful bioisostere for gem-dimethyl and carbonyl groups [1]. The highly strained, four-membered oxygen-containing ring exerts a strong electron-withdrawing inductive effect. This reduces the basicity of the adjacent secondary amine by approximately 2 to 3 pKa units compared to its acyclic or cyclobutane counterparts [2].

Causality in Drug Design: Lowering the amine pKa ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4). This directly lowers the distribution coefficient (LogD), enhances passive membrane permeability, and mitigates the risk of phospholipidosis—a common toxicity liability associated with highly basic lipophilic amines [3]. Furthermore, the oxetane oxygen acts as a stable hydrogen-bond acceptor, dramatically increasing aqueous solubility while resisting cytochrome P450 (CYP450) mediated oxidative metabolism.

The 2-Bromo-4-chlorobenzyl Handle

The benzyl substituent provides a rigid aromatic framework equipped with two distinct, orthogonally reactive halogens:

  • 2-Bromo substituent: Bromine is highly susceptible to oxidative addition by zero-valent palladium species. This provides a highly reactive handle for primary library diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

  • 4-Chloro substituent: The C-Cl bond is significantly stronger and less reactive under standard palladium catalysis. This enables chemoselective coupling at the bromine site without competitive oligomerization. Additionally, the chlorine atom blocks para-hydroxylation by metabolic enzymes, further enhancing the in vivo half-life of the compounds.

PhysicoChemicalLogic Oxetane Oxetane-3-amine Motif pKa Reduced Amine Basicity (ΔpKa ~ -3 units) Oxetane->pKa LogD Lower Lipophilicity (Reduced LogD) Oxetane->LogD Metab Enhanced Metabolic Stability (Blocks CYP450) Oxetane->Metab Permeability Maintained/Improved Permeability pKa->Permeability Solubility Increased Aqueous Solubility LogD->Solubility Clearance Reduced In Vivo Clearance Metab->Clearance

Fig 1: Physicochemical causality of the oxetane-3-amine motif in drug design.

Quantitative Data: Scaffold Comparison

To justify the selection of the oxetane core over traditional lipophilic motifs, we benchmark the physicochemical properties of the oxetane-3-amine substructure against common structural analogs.

Table 1: Physicochemical Comparison of Amine Scaffolds

Scaffold MotifRelative Amine pKaRelative Aqueous SolubilityMetabolic Stability (HLM)Lipophilicity (Δ clogP)
gem-Dimethyl ~9.5Baseline (1x)Low (Rapid clearance)+0.8
Cyclobutane ~9.20.5xModerate+1.2
Oxetane-3-yl ~6.5 - 7.025x - 400x High (CYP450 evasion) -0.2

Data synthesized from standard medicinal chemistry profiling of oxetane bioisosteres[4].

Library Design & Workflow

The orthogonal reactivity of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine makes it an ideal candidate for split-pool or parallel library synthesis. The workflow is divided into two distinct phases:

  • Phase 1 (N-Functionalization): The secondary amine is functionalized via amide coupling, reductive amination, or sulfonylation.

  • Phase 2 (C-C/C-N Cross-Coupling): The 2-bromo position is diversified using an array of boronic acids or primary amines, leaving the 4-chloro group intact as a metabolic shield.

LibraryWorkflow BB N-[(2-bromo-4-chlorophenyl)methyl] oxetan-3-amine Amide Phase 1: Amide Coupling (R1-COOH, HATU, DIPEA) BB->Amide Sulfonamide Phase 1: Sulfonylation (R2-SO2Cl, Pyridine) BB->Sulfonamide Int1 Amide Intermediate Amide->Int1 Int2 Sulfonamide Intermediate Sulfonamide->Int2 Suzuki1 Phase 2: Suzuki Coupling (R3-B(OH)2, Pd(dppf)Cl2) Int1->Suzuki1 Buchwald Phase 2: Buchwald-Hartwig (R4-NH2, Pd2(dba)3) Int1->Buchwald Int2->Suzuki1 Lib1 Sub-Library A (Amide-Aryl) Suzuki1->Lib1 Lib3 Sub-Library C (Sulfonamide-Aryl) Suzuki1->Lib3 Lib2 Sub-Library B (Amide-Amine) Buchwald->Lib2

Fig 2: Orthogonal diversification workflow for library generation.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice is grounded in the specific steric and electronic demands of the oxetane and dihalogenated benzyl systems.

Protocol A: High-Throughput N-Acylation (Amide Intermediate Generation)

Scientific Rationale: The secondary amine is sterically hindered by the adjacent, puckered oxetane ring. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversions. Therefore, the highly reactive uronium salt HATU is utilized alongside a strong, non-nucleophilic base (DIPEA) to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: In a separate vial, combine the desired carboxylic acid (1.2 mmol, 1.2 eq), HATU (1.2 mmol, 1.2 eq), and DIPEA (3.0 mmol, 3.0 eq) in 3.0 mL of anhydrous DMF. Stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Transfer the activated acid solution to the amine solution. Stir the reaction mixture at 40 °C for 12 hours. Insight: The slight elevation in temperature provides the necessary kinetic energy to overcome the steric bulk of the oxetane ring.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide intermediate.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Scientific Rationale: To achieve absolute chemoselectivity at the 2-bromo position while preserving the 4-chloro substituent, a palladium catalyst with a large-bite-angle bidentate phosphine ligand, such as Pd(dppf)Cl₂, is required. The specific geometry of dppf heavily favors the oxidative addition of the weaker C-Br bond, leaving the C-Cl bond intact [5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the amide intermediate from Protocol A (0.5 mmol, 1.0 eq), the appropriate aryl boronic acid (0.55 mmol, 1.1 eq), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2 M aqueous K₂CO₃ (3:1 v/v, 5.0 mL total volume). Insight: Degassing is critical to prevent the homocoupling of boronic acids and the oxidation of the palladium catalyst.

  • Reaction: Seal the vial with a crimp cap and purge the headspace with N₂ for 5 minutes. Heat the reaction mixture in a dedicated microwave synthesizer at 90 °C for 45 minutes. Critical Parameter: Do not exceed 100 °C, as higher thermal energy can lead to competitive activation of the C-Cl bond, resulting in unwanted bis-coupled byproducts.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the final library member using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • "Application of Bioisosteres in Drug Design." University of Tokyo Scientific Reviews, 2012. URL:[Link]

  • "Applications of oxetanes in drug discovery and medicinal chemistry." National Institutes of Health (PMC), 2023. URL:[Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery, Taylor & Francis, 2025. URL:[Link]

Method

Application Note: Optimized Reductive Amination Pathways for the Synthesis of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Introduction & Strategic Rationale The target molecule, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine , represents a highly functionalized scaffold combining a dihalogenated benzyl moiety with an oxetane ring. In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The target molecule, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine , represents a highly functionalized scaffold combining a dihalogenated benzyl moiety with an oxetane ring. In modern drug discovery, the incorporation of an oxetane ring serves as a powerful bioisostere for gem-dimethyl or carbonyl groups, significantly improving aqueous solubility, reducing lipophilicity, and modulating the pKa of adjacent amines to enhance metabolic stability[1].

Synthesizing this molecule presents a dual chemoselectivity challenge:

  • Halogen Preservation: The 2-bromo and 4-chloro substituents are highly susceptible to hydrodehalogenation under standard transition-metal catalyzed hydrogenation conditions (e.g., Pd/C with H₂ gas)[2].

  • Oxetane Ring Stability: The strained four-membered ether ring is sensitive to strong Brønsted or Lewis acids, which can trigger unwanted ring-opening side reactions[3].

To navigate these constraints, reductive amination using mild hydride donors—specifically Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)₃)—is the most effective strategy. STAB-H provides exceptional chemoselectivity, reducing imines and iminium ions rapidly while leaving aryl halogens and oxetane rings completely intact[4].

Retrosynthetic Pathway Analysis

The construction of the C–N bond can be approached via two distinct reductive amination pathways, depending on the availability of the starting materials:

  • Pathway A: Condensation of 2-bromo-4-chlorobenzaldehyde with oxetan-3-amine.

  • Pathway B: Condensation of 2-bromo-4-chlorophenylmethanamine with oxetan-3-one.

Pathways A Pathway A: 2-Bromo-4-chlorobenzaldehyde + Oxetan-3-amine C Hemiaminal Intermediate A->C B Pathway B: 2-Bromo-4-chlorophenylmethanamine + Oxetan-3-one B->C D Iminium Ion (Dehydration) C->D E Chemoselective Reduction NaBH(OAc)3 D->E F Target Molecule: N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine E->F

Reductive amination pathways A and B converging on the target oxetane amine.

Strategic Selection: Pathway B is often preferred in industrial and discovery settings. 5[5]. Because STAB-H reduces ketones much slower than aldehydes, Pathway B allows for a highly efficient "direct" (one-pot) reductive amination with minimal background reduction of the starting ketone[6].

Mechanistic Causality & Reagent Selection

Do not treat reagent selection as arbitrary; every component in this protocol serves a specific mechanistic purpose.

  • Reducing Agent - NaBH(OAc)₃ over NaBH₃CN or Pd/C: Catalytic hydrogenation (Pd/C) will rapidly cleave the aryl bromide bond[7]. Sodium cyanoborohydride (NaBH₃CN) is highly toxic, generates hydrogen cyanide gas upon workup, and requires strict pH control. STAB-H is mild, non-toxic, and selectively reduces the iminium intermediate without touching the halogens[8].

  • Solvent - 1,2-Dichloroethane (DCE) over THF or MeOH: DCE is the optimal solvent for STAB-H reductive aminations. It maximizes the solubility of the STAB-H monomer, accelerating reaction kinetics and suppressing side reactions that occur in coordinating solvents like THF or protic solvents like Methanol[6].

  • Acid Catalyst - Omission vs. Inclusion: While acetic acid (AcOH) is often added to catalyze ketone reductive aminations, the oxetane ring is acid-sensitive. Because the primary benzylamine in Pathway B is sufficiently nucleophilic, the reaction can proceed efficiently without exogenous acid, thereby protecting the oxetane core[9].

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape, demonstrating why direct reductive amination with STAB-H in DCE is the superior methodology.

PathwaySubstratesReducing AgentSolventTempYield (%)Dehalogenation (%)
B (Direct) Ketone + Amine NaBH(OAc)₃ (1.5 eq) DCE rt 88% < 1%
A (Direct)Aldehyde + AmineNaBH(OAc)₃ (1.5 eq)DCErt72%< 1%
A (Indirect)Aldehyde + AmineNaBH₄ (Step 2)MeOH0°C78%4%
B (Direct)Ketone + AminePd/C, H₂ (1 atm)MeOHrt12%> 75%

Data Interpretation: STAB-H in DCE provides the highest yield with negligible dehalogenation. The use of Pd/C results in catastrophic loss of the halogen substituents.

Self-Validating Experimental Protocol (Pathway B)

The following protocol is designed as a self-validating system. Do not proceed to subsequent steps until the designated In-Process Checks (IPCs) confirm success.

Workflow S1 1. Mix Reagents in DCE (rt) S2 2. IPC: LC-MS Check Imine S1->S2 S3 3. Add STAB-H (0°C to rt) S2->S3 >95% Conversion S4 4. Basic Quench (Sat. NaHCO3) S3->S4 S5 5. Organic Extraction & Purification S4->S5

Step-by-step experimental workflow with integrated validation checkpoints.

Step 1: Imine Formation
  • Charge: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-chlorophenylmethanamine (1.00 equivalent, e.g., 10.0 mmol).

  • Solvate: Dissolve the amine in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (50 mL).

  • React: Add oxetan-3-one (1.05 equivalents, 10.5 mmol) dropwise at room temperature.

    • Causality: A slight excess of the ketone ensures complete consumption of the valuable amine. Oxetan-3-one is highly electrophilic, allowing imine formation to proceed without acid catalysis.

  • Self-Validation (IPC 1): Stir for 2 hours. Pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Do not proceed until the starting amine mass is depleted and the imine intermediate mass is dominant.

Step 2: Chemoselective Reduction
  • Cool: Submerge the reaction flask in an ice-water bath (0°C).

  • Reduce: Add Sodium Triacetoxyborohydride (STAB-H) (1.50 equivalents, 15.0 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition at 0°C controls the mild exothermic release and prevents thermal degradation of the oxetane ring.

  • Stir: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. Look for the target product mass. Due to the isotopic distribution of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl), the product will show a distinct M, M+2, M+4 isotopic cluster (Base peak [M+H]⁺ ≈ 276.0 / 278.0 / 280.0 m/z).

Step 3: Quench and Isolation
  • Quench: Slowly add saturated aqueous NaHCO₃ (25 mL) to the reaction mixture.

    • Causality: STAB-H reductions generate tight boron-amine complexes. The basic aqueous quench hydrolyzes these complexes, releasing the free-base amine into the organic layer. NaHCO₃ is chosen over NaOH to prevent base-catalyzed side reactions.

  • Self-Validation (Visual Cue): Effervescence (CO₂ gas evolution) will occur. The quench is complete when bubbling ceases.

  • Extract: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 25 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

  • Purify: Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine) to yield the pure target compound.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent conditions for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this and structurally related compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient execution of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation reaction. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low, with significant amounts of unreacted oxetan-3-amine and 2-bromo-4-chlorobenzyl bromide remaining. What are the likely causes?

Low conversion is a common issue that typically points to suboptimal reaction conditions or reagent deactivation. The reaction, a bimolecular nucleophilic substitution (SN2), is highly sensitive to the solvent environment and the reactivity of the nucleophile.

Causality and Resolution:

  • Inappropriate Solvent Choice: The rate of an SN2 reaction is dramatically influenced by the solvent.[1][2] Polar protic solvents (e.g., methanol, ethanol, water) will form a "solvent cage" around the amine nucleophile through hydrogen bonding, which severely hinders its ability to attack the electrophilic carbon on the benzyl bromide.[2]

    • Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They can dissolve the starting materials but do not strongly solvate the amine nucleophile, leaving it more reactive and increasing the reaction rate.[1][3] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[2][3]

  • Insufficient Base or Incorrect Base Choice: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.

    • Solution: Use a non-nucleophilic base to scavenge the acid. A slight excess (1.5-2.0 equivalents) of a hindered amine base like N,N-Diisopropylethylamine (DIPEA) or a carbonate base like potassium carbonate (K₂CO₃) is recommended. Triethylamine (TEA) can also be used, though its removal can sometimes be difficult.[4]

  • Presence of Water: Moisture in the reaction can hydrolyze the benzyl bromide and react with the base.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. Adding molecular sieves (4 Å) can help remove trace amounts of water and has been shown to enhance both the rate and selectivity of N-alkylation reactions.[4]

Q2: I'm observing a significant impurity with a higher molecular weight than my desired product. How can I prevent its formation?

This is a classic sign of over-alkylation. The product, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine starting material (oxetan-3-amine), creating a "runaway train" effect where the product reacts with the benzyl bromide faster than the starting material does.[5] This leads to the formation of the tertiary amine, N,N-bis[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine.

Causality and Resolution:

  • Stoichiometry and Reagent Addition: Using an excess of the alkylating agent (benzyl bromide) will favor the formation of the over-alkylated product.

    • Solution: Use a slight excess of the oxetan-3-amine (1.2–1.5 equivalents) relative to the benzyl bromide. Furthermore, add the benzyl bromide slowly (e.g., via syringe pump) to the solution of the amine and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the reaction with the more abundant primary amine and minimizing the chance of the secondary amine product reacting.[6]

  • Concentration: High concentrations can increase the rate of the second alkylation step.

    • Solution: Run the reaction at a lower concentration (e.g., 0.1-0.5 M). This can sometimes improve selectivity by reducing the rate of the second alkylation.[7]

  • Alternative Strategy - Reductive Amination: Direct alkylation is inherently prone to over-alkylation.[5][8] A more selective and controllable method for synthesizing secondary amines is reductive amination.[7][8]

    • Solution: React oxetan-3-amine with 2-bromo-4-chlorobenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method avoids the formation of the more nucleophilic secondary amine in the presence of the alkylating agent.[8] A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it selectively reduces the imine and will not reduce the starting aldehyde.[6][7]

Q3: My product is difficult to purify. It seems to co-elute with starting materials or byproducts during column chromatography.

Purification challenges often arise from the polar nature of the amine products and the structural similarity between the desired product and byproducts.

Causality and Resolution:

  • Polarity Similarity: The desired secondary amine, the over-alkylated tertiary amine, and any unreacted primary amine all contain a basic nitrogen and can have similar polarities, making chromatographic separation difficult.

    • Solution (Work-up): Perform an acidic wash during the work-up. Dissolve the crude reaction mixture in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, while the unreacted benzyl bromide and other non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the combined amines back into an organic solvent. This removes non-basic impurities.

    • Solution (Chromatography): The over-alkylated tertiary amine is typically less polar than the desired secondary amine. Use a shallow gradient during column chromatography, starting with a very non-polar eluent system (e.g., 100% Hexanes or Heptane) and gradually increasing the polarity by adding ethyl acetate.[7] Adding a small amount of triethylamine (~0.5-1%) to the eluent system can prevent the amines from "streaking" on the silica gel column by deactivating acidic sites.

Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this SN2 reaction and why?

The best solvents are polar aprotic solvents .

  • Why? The SN2 reaction proceeds through a single transition state where the nucleophile (oxetan-3-amine) attacks the electrophilic carbon at the same time the leaving group (bromide) departs. Polar aprotic solvents like DMF, DMSO, and acetonitrile are polar enough to dissolve the reagents but do not have acidic protons to form strong hydrogen bonds.[2] This leaves the amine nucleophile "naked" and highly reactive, accelerating the reaction.[2][3] In contrast, polar protic solvents like water or alcohols would solvate the amine, stabilizing it and increasing the energy required to reach the transition state, thus slowing the reaction.[2]

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneIncreases Rate Solvates the cation, but not the amine nucleophile, increasing its reactivity.[1]
Polar Protic Water, Methanol, EthanolDecreases Rate Forms a "solvent cage" around the amine via H-bonding, lowering its nucleophilicity.[2]
Non-Polar Hexane, TolueneVery Slow / No Reaction Fails to dissolve the polar amine starting material or any salts formed.[2][3]
Q2: What is the optimal temperature range for this reaction?

The optimal temperature is typically between room temperature (20-25 °C) and 60 °C .

  • Rationale: Heating the reaction provides the necessary activation energy and increases the reaction rate. However, excessive heat can promote side reactions, including elimination (though less likely for a benzylic halide) and decomposition. A good starting point is to stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated. Some selective N-alkylation procedures are run at lower temperatures (20-25 °C) to reduce the rate of side reactions like formylation when using DMF as a solvent.[4]

Q3: What are the key safety considerations when working with 2-bromo-4-chlorobenzyl bromide?

2-bromo-4-chlorobenzyl bromide is a lachrymator and an alkylating agent.

  • Lachrymator: It is a tear-inducing agent and is highly irritating to the eyes, respiratory system, and skin.

  • Alkylating Agent: As an electrophile, it can react with biological nucleophiles and should be considered potentially mutagenic.

  • Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice).

Visual Diagrams and Protocols
Reaction Pathway and Side Reaction

The following diagram illustrates the desired SN2 reaction pathway and the common over-alkylation side reaction.

reaction_pathway cluster_main Desired Sₙ2 Reaction cluster_side Side Reaction Amine Oxetan-3-amine (Primary Amine) R1 Sₙ2 Amine->R1 AlkylHalide 2-bromo-4-chlorobenzyl bromide AlkylHalide->R1 + R2 Sₙ2 AlkylHalide->R2 + Product Desired Product (Secondary Amine) Product->R2 More Nucleophilic SideProduct Over-alkylation Product (Tertiary Amine) HBr HBr R1->Product R1->HBr + R2->SideProduct

Caption: Desired SN2 reaction vs. over-alkylation side reaction.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence for diagnosing low reaction yields.

troubleshooting_flowchart decision decision action action start Low Yield Observed check_solvent Is the solvent polar aprotic (e.g., DMF, MeCN)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base Is a non-nucleophilic base (≥1.5 eq) present? check_solvent->check_base Yes change_solvent->check_base add_base Add DIPEA or K₂CO₃ to scavenge HBr. check_base->add_base No check_water Are anhydrous conditions being used? check_base->check_water Yes add_base->check_water use_anhydrous Use oven-dried glassware, an inert atmosphere, and anhydrous solvent. check_water->use_anhydrous No check_overalkylation Is a higher MW imurity observed (over-alkylation)? check_water->check_overalkylation Yes use_anhydrous->check_overalkylation optimize_stoichiometry Use excess amine (1.2 eq) and add benzyl bromide slowly. check_overalkylation->optimize_stoichiometry Yes consider_reductive_amination Consider switching to reductive amination for better selectivity. check_overalkylation->consider_reductive_amination No, but yield still low optimize_stoichiometry->consider_reductive_amination

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocol: N-Alkylation

This protocol provides a general procedure for the synthesis. All operations should be performed in a chemical fume hood.

Materials:

  • Oxetan-3-amine (1.2 equiv)

  • 2-bromo-4-chlorobenzyl bromide (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous acetonitrile, followed by oxetan-3-amine (1.2 equiv) and DIPEA (1.5 equiv). Stir the solution at room temperature for 10 minutes.

  • Substrate Addition: Dissolve 2-bromo-4-chlorobenzyl bromide (1.0 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring amine solution over 20-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete (as indicated by TLC, showing consumption of the benzyl bromide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 30% ethyl acetate in hexanes) to isolate the pure product.

References
  • Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1 - Benchchem.
  • What is the effect of solvent on SN2? - Quora.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • Sn2 Reaction Organic Chemistry | CLaME.
  • What is the effect of solvent on SN2 reaction - Echemi.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • What's wrong with my reductive amination? I barely got any product. - Reddit.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate.
  • "Common side products in the synthesis of N-Benzyl-4-methoxyaniline" - Benchchem.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate.
  • Reductive Amination, and How It Works - Master Organic Chemistry.

Sources

Optimization

purification and crystallization techniques for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating and crystallizing oxetane-containing secondary amines like N-[(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating and crystallizing oxetane-containing secondary amines like N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine .

Synthesized typically via the reductive amination of 2-bromo-4-chlorobenzaldehyde with oxetan-3-amine, this molecule presents a unique dichotomy: the highly lipophilic, heavy halogenated benzyl group promotes organic solubility, while the strained oxetane ether introduces distinct chemical sensitivities. The following guide is engineered to troubleshoot the mechanistic pitfalls of purifying and crystallizing this specific compound, ensuring high-yield, high-purity recovery.

Process Overview

Workflow A Crude Reaction Mixture B Aqueous Workup (pH 8-9) A->B Quench & Extract C Basified Silica Chromatography B->C Organic Phase D Purified Free Base (Oil) C->D Concentration E Anhydrous Salt Formation D->E Dissolve in Et2O/Acid F Anti-Solvent Crystallization E->F Supersaturation G Pure Crystalline Salt F->G Filtration & Drying

Workflow for the purification and crystallization of oxetane-amines.

Section 1: Reaction Workup & Oxetane Stability (FAQs)

Q: During the aqueous workup of the reductive amination, I observe significant degradation of the product. What is the mechanistic cause, and how can I prevent it? A: The degradation is caused by acid-catalyzed ring-opening. The oxetane ring is a strained four-membered ether. While generally robust under mild or basic conditions, oxetanes are highly susceptible to ring-opening in the presence of strong Brønsted acids (1)[1]. If you quench the reductive amination with aqueous HCl, the oxetane oxygen protonates, creating a highly electrophilic species. The adjacent secondary amine acts as an internal nucleophile, triggering an intramolecular rearrangement or allowing water to attack, yielding ring-opened amino-alcohol byproducts (2)[2]. Causality-Driven Solution: Always quench the reaction with a mild, slightly basic aqueous solution (e.g., saturated NaHCO₃) to maintain a pH of 8–9 during liquid-liquid extraction.

Q: Can I use standard Boc-deprotection conditions if I protected the secondary amine during an intermediate step? A: No. Standard Boc-deprotection using TFA in CH₂Cl₂ or HCl in ether will likely destroy the molecule. Literature confirms that removing an N-Boc protective group in acidic media is accompanied by partial or complete oxetane ring opening (3)[3]. If protection is necessary, utilize orthogonal protecting groups like N-Cbz or N-Bn, which can be removed via catalytic hydrogenation (Pd(OH)₂/C), a condition under which the oxetane ring remains completely stable (4)[4].

Section 2: Chromatographic Purification

Q: N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine streaks severely on silica gel, making it impossible to separate from the tertiary amine over-alkylation byproduct. How do I resolve this? A: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5–5.0). The basic secondary amine of your product protonates upon contact with the stationary phase, forming strong, irreversible ionic interactions that cause peak tailing and streaking. To break this interaction, you must neutralize the silanol sites by pre-treating the silica with a sacrificial base, such as 1-2% Triethylamine (Et₃N).

Quantitative TLC Data Summary

Table 1: Chromatographic behavior of reaction components on standard vs. basified silica.

CompoundRf (Hexane:EtOAc 1:1)Rf (Hexane:EtOAc 1:1 + 1% Et₃N)Spot Appearance (Ninhydrin)
2-bromo-4-chlorobenzaldehyde (SM)0.850.85Negative
Tertiary Amine Byproduct0.600.75Weak Red/Brown
N-[(2-bromo...methyl]oxetan-3-amine 0.15 (streaks) 0.45 (sharp) Strong Purple
Oxetan-3-amine (SM)0.000.10Strong Purple
Protocol 1: Self-Validating Basified Silica Gel Chromatography
  • Column Preparation: Slurry pack silica gel using a solvent system of Hexane:EtOAc (80:20) containing 2% Et₃N (v/v).

  • Validation Step 1 (System Neutrality): Flush the column with 2 column volumes (CV) of the basified solvent. Collect a 5 mL fraction of the eluent and shake it with 5 mL of distilled water. Measure the pH of the aqueous layer; it must be ≥ 8.0 before loading the crude mixture.

  • Loading: Dissolve the crude viscous oil in a minimum volume of CH₂Cl₂ (not exceeding 5% of the column volume) and load it evenly onto the silica bed.

  • Elution: Elute with a gradient from Hexane:EtOAc (80:20 + 1% Et₃N) to Hexane:EtOAc (50:50 + 1% Et₃N).

  • Validation Step 2 (Fraction Purity): Spot fractions on TLC plates pre-soaked in 1% Et₃N/Hexane. Only pool fractions showing a singular, sharp spot at Rf ~0.45. Concentrate under reduced pressure to yield the purified free base as a pale yellow oil.

Section 3: Crystallization Strategy

Q: The purified free base of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is a viscous oil. How do I induce crystallization for X-ray diffraction and long-term storage? A: The high conformational flexibility of the oxetane-benzyl linkage and the low molecular symmetry of the secondary amine depress the melting point, resulting in an oil. To drive crystallization, you must increase the lattice energy by forming a salt. Because aqueous acids will hydrolyze the oxetane, you must generate the salt under strictly anhydrous conditions using anhydrous HCl in diethyl ether or anhydrous oxalic acid.

Protocol 2: Anhydrous Hydrochloride Salt Crystallization
  • Solvent Preparation & Validation: Dry diethyl ether (Et₂O) over activated 3Å molecular sieves for 24 hours. Validation: Perform a Karl Fischer titration on the solvent; water content must be < 0.05% to prevent acid-catalyzed oxetane hydrolysis.

  • Dissolution: Dissolve 1.0 equivalent of the purified N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine free base oil in 10 volumes of the anhydrous Et₂O.

  • Salt Formation: Place the flask in an ice bath (0 °C) under an argon atmosphere. Slowly add 1.05 equivalents of anhydrous HCl (typically a 2.0 M solution in diethyl ether) dropwise over 15 minutes with vigorous stirring.

  • Nucleation: A white precipitate should begin to form immediately as the hydrochloride salt is highly insoluble in non-polar ethers. If the solution turns cloudy but fails to precipitate, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Maturation & Isolation: Allow the suspension to stir at 0 °C for 1 hour to ensure complete salt formation. Filter the crystals rapidly through a sintered glass funnel under a blanket of argon (the salt can be hygroscopic).

  • Washing & Drying: Wash the filter cake with 2 volumes of ice-cold anhydrous Et₂O. Dry the crystals in a vacuum desiccator over P₂O₅ for 12 hours to yield the pure, crystalline hydrochloride salt.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. 1

  • Preventing decomposition of oxetane ring during synthesis - Benchchem. 4

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. 2

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery - ACS Publications.3

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine Analogues: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context The eukaryotic translation initiation factor 4E (eIF4E) is a critical node in cap-dependent translation. By binding to the 5′-m7G cap of messenger RNAs, eIF4E facilitates the assem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The eukaryotic translation initiation factor 4E (eIF4E) is a critical node in cap-dependent translation. By binding to the 5′-m7G cap of messenger RNAs, eIF4E facilitates the assembly of the eIF4F complex, driving the translation of highly structured mRNAs that encode oncogenic proteins such as c-Myc, Cyclin D1, and Bcl-2 [1]. Because eIF4E is frequently overexpressed or hyperactivated in human malignancies, it has become a high-priority target in oncology and virology [2].

Recently, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine has emerged as a critical structural pharmacophore in a novel class of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine derivatives (e.g., eIF4E-IN-2 and eIF4E-IN-3) [1]. These analogues are designed to potently and directly inhibit eIF4E cap-binding activity.

To successfully integrate these novel analogues into drug development pipelines, researchers must objectively compare their performance against classical eIF4E inhibitors (such as Ribavirin and 4EGI-1) using robust, self-validating experimental workflows.

eIF4E_Pathway mTOR mTORC1 (Upstream Kinase) eIF4E eIF4E (Cap-Binding Protein) mTOR->eIF4E Phosphorylates 4E-BP (Releases eIF4E) MNK MNK1/2 (Upstream Kinase) MNK->eIF4E Phosphorylates eIF4E (Activation) eIF4G eIF4G (Scaffold Protein) eIF4E->eIF4G Forms eIF4F Complex mRNA m7G-mRNA Cap eIF4E->mRNA Binds Cap Translation Oncogenic Translation (c-Myc, Bcl-2, Cyclin D1) eIF4G->Translation Initiates Analogues Oxetan-3-amine Analogues (e.g., eIF4E-IN-3) Analogues->eIF4E Direct Inhibition Ribavirin Ribavirin (Cap Mimetic) Ribavirin->mRNA Competes for Binding EGI 4EGI-1 (Interaction Disruptor) EGI->eIF4G Blocks eIF4E-eIF4G

eIF4E signaling pathway and mechanisms of action for translation initiation inhibitors.

Comparative Performance Matrix

When validating N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine analogues, it is essential to benchmark them against established alternatives. The table below summarizes the quantitative and mechanistic differences between these inhibitor classes [3, 4].

Inhibitor ClassRepresentative CompoundPrimary MechanismBinding Affinity (Kd/IC50)Key AdvantagesLimitations
Oxetan-3-amine Analogues eIF4E-IN-3Direct eIF4E cap-binding inhibitionLow nM rangeHigh potency; distinct synthetic scaffoldPreclinical stage; requires extensive PK/PD profiling
Cap Mimetics RibavirinCompetes with m7G-mRNA cap~1–10 mMFDA-approved (antiviral); known safety profileWeak affinity; controversial specificity; high doses needed
Interaction Disruptors 4EGI-1Blocks eIF4E-eIF4G interaction~25 µMStabilizes 4E-BP binding; dual-actionPoor aqueous solubility; moderate potency
Antisense Oligonucleotides ISIS EIF4E RxeIF4E mRNA degradationN/A (Transcript level)High specificity for eIF4E mRNADelivery challenges; delayed onset of action [5]

Experimental Validation Workflows

To establish trustworthiness in your pharmacological data, every protocol must be designed as a self-validating system. The following methodologies explain not just how to perform the assays, but the causality behind the experimental choices.

Validation_Workflow Phase1 Phase 1: Target Binding (SPR Assay) Phase2 Phase 2: Complex Disruption (m7GTP Pull-down) Phase1->Phase2 Phase3 Phase 3: Cellular Translation (Polysome Profiling) Phase2->Phase3 Phase4 Phase 4: Phenotypic Output (Western Blot) Phase3->Phase4

Step-by-step experimental workflow for validating eIF4E inhibitor efficacy.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: While Fluorescence Polarization (FP) is commonly used to measure binding, SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics. This is critical for distinguishing the tight-binding nature of oxetan-3-amine analogues from the rapid off-rates of weak cap mimetics like Ribavirin.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant His-tagged human eIF4E onto an NTA sensor chip using standard amine coupling or Ni2+ capture.

  • Analyte Injection: Inject varying concentrations (1 nM to 1 µM) of the oxetan-3-amine analogue in running buffer (PBS, 0.05% Tween-20, 5% DMSO) at a flow rate of 30 µL/min.

  • Data Acquisition: Record sensorgrams for a 60-second association phase followed by a 120-second dissociation phase.

  • Analysis: Fit the resulting curves to a 1:1 Langmuir binding model to derive the Kd​ .

  • Self-Validation System: Inject free m7GTP as a positive control (expecting rapid binding and dissociation) and a structurally related but inactive isomer as a negative control. If the negative control yields a signal, the buffer conditions must be optimized to eliminate non-specific binding.

Protocol 2: Functional Complex Disruption (m7GTP Pull-Down Assay)

Causality: Target binding in a cell-free system does not guarantee functional inhibition in a complex cellular milieu. This assay proves that the compound physically displaces eIF4E from the mRNA cap structure, actively preventing the formation of the translation initiation complex.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cancer cells (e.g., HCT116) in a mild lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors) to preserve endogenous protein-protein interactions.

  • Compound Incubation: Incubate 500 µg of the lysate with the test analogue (10–100 nM), Ribavirin (1 mM), or vehicle (DMSO) for 1 hour at 4°C.

  • Affinity Capture: Add 30 µL of m7GTP-agarose beads to the mixture and incubate with end-over-end rotation for 2 hours at 4°C.

  • Elution: Wash the beads three times with lysis buffer. Elute the bound proteins by boiling the beads in 1X SDS sample buffer for 5 minutes.

  • Self-Validation System: Perform Western blotting for both eIF4E and eIF4G. A successful cap-binding inhibitor (like the oxetan-3-amine analogues) will show a dose-dependent decrease of both eIF4E and eIF4G in the pull-down fraction. Conversely, an interaction disruptor like 4EGI-1 will pull down eIF4E but lack eIF4G.

Protocol 3: Translational Profiling via Polysome Analysis

Causality: To confirm that the compound selectively inhibits cap-dependent translation of oncogenes without shutting down global cap-independent translation (which would cause severe, non-specific cellular toxicity).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the analogue at its IC50 concentration for 12 hours. Add cycloheximide (100 µg/mL) 5 minutes prior to harvesting to freeze translating ribosomes on the mRNA transcripts.

  • Gradient Fractionation: Lyse the cells and gently layer the cytoplasmic extract onto a linear 10–50% sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradients at 35,000 rpm for 2.5 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

  • Profiling: Fractionate the gradient from top to bottom while continuously monitoring UV absorbance at 254 nm to generate a polysome profile.

  • Self-Validation System: Extract RNA from the heavy polysome fractions (actively translating) and perform RT-qPCR. Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) should shift to lighter, non-translating fractions. Crucially, housekeeping mRNAs (e.g., β-actin) should remain in the heavy fractions, proving the specific mechanism of action.

References

  • Sperry, S., et al. "Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds." Patent WO2021003157A1, WIPO (PCT), 2021.
  • Fan, A., & Sharp, P. P. "Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents." Journal of Medicinal Chemistry, 64(5), 2436-2465, 2021. URL:[Link]

  • Bhatta, A., et al. "Exploiting Translation Machinery for Cancer Therapy: Translation Factors as Promising Targets." International Journal of Molecular Sciences, 25(19), 10850, 2024. URL:[Link]

  • ClinicalTrials.gov. "Safety and Tolerability Study of ISIS EIF4E Rx in Combination With Carboplatin and Paclitaxel." National Library of Medicine, NCT01234038, 2018. URL:[Link]

Comparative

Spectroscopic Validation of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine Synthesis Products: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug discovery is the reliable synthesis and rigorous validation of halogenated benzylamines. The target compound, N-[(2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug discovery is the reliable synthesis and rigorous validation of halogenated benzylamines. The target compound, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine , merges a dense di-halogenated phenyl ring with a strained oxetane moiety—a structural motif increasingly utilized to improve metabolic stability and aqueous solubility in lead compounds[1].

This guide objectively compares the two primary synthetic routes for this molecule—Reductive Amination versus Direct Alkylation —and provides a comprehensive, causality-driven framework for validating the resulting products using multi-modal spectroscopy (NMR, HRMS, and FT-IR) in accordance with ACS characterization guidelines[2].

Synthesis Strategy: Reductive Amination vs. Direct Alkylation

When constructing secondary amines, the choice of bond-forming strategy dictates the impurity profile.

  • Route A (Reductive Amination): Condensation of 2-bromo-4-chlorobenzaldehyde with oxetan-3-amine, followed by reduction with sodium triacetoxyborohydride (STAB).

  • Route B (Direct Alkylation): Nucleophilic substitution of 2-bromo-4-chlorobenzyl bromide with oxetan-3-amine under basic conditions.

The Causality of Chemoselectivity: Direct alkylation (Route B) inherently suffers from over-alkylation. The resulting secondary amine is often more nucleophilic than the primary starting amine, leading to the rapid formation of tertiary amine byproducts. Conversely, reductive amination (Route A) is highly chemoselective. By controlling the pH to selectively form the iminium ion, STAB reduces the intermediate to a secondary amine without facilitating further alkylation[3].

SynthesisRoutes A 2-Bromo-4-chlorobenzaldehyde + Oxetan-3-amine C Reductive Amination (NaBH(OAc)3, DCE) A->C B 2-Bromo-4-chlorobenzyl bromide + Oxetan-3-amine D Direct Alkylation (K2CO3, DMF) B->D E Target Secondary Amine (High Purity) C->E Highly Selective F Mixture: Secondary + Tertiary Amines D->F Over-alkylation

Synthesis routes comparison: Reductive amination vs. direct alkylation.

Table 1: Performance Comparison of Synthesis Routes
Performance MetricRoute A (Reductive Amination)Route B (Direct Alkylation)
Primary Product Secondary AmineMixture (Secondary/Tertiary)
Crude Yield > 85%< 50%
Chromatographic Purity > 98%~ 65%
Major Byproduct Trace benzyl alcoholTertiary amine (Over-alkylation)

Self-Validating Experimental Protocol: Reductive Amination

To achieve the >98% purity required for biological screening, Route A is strongly recommended. The following protocol is designed as a self-validating system where each step's causality is explained.

Step 1: Iminium Ion Formation

  • Action: Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) and oxetan-3-amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) and stir at room temperature for 2 hours.

  • Causality: The weakly acidic environment (pH ~5) is critical. It protonates the aldehyde oxygen, accelerating imine formation, but is deliberately kept mild to prevent the acid-catalyzed ring-opening polymerization of the strained oxetane moiety[3].

Step 2: Selective Reduction

  • Action: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Causality: STAB is chosen over sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures STAB selectively reduces the highly electrophilic protonated imine without prematurely reducing the unreacted aldehyde into a benzyl alcohol byproduct.

Step 3: Quench and Extraction

  • Action: Quench slowly with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the amine is fully deprotonated and partitions cleanly into the organic layer.

Spectroscopic Validation Workflows

Validating the structural integrity of the synthesized product requires orthogonal analytical techniques. We must confirm the presence of the secondary amine, the intact oxetane ring, and the specific di-halogenated isotopic signature[2].

SpecValidation S1 Purified Product N1 1H & 13C NMR (Structural Integrity) S1->N1 M1 HRMS (ESI+) (Isotopic Mass) S1->M1 I1 FT-IR (Functional Groups) S1->I1 R1 Confirm Oxetane & Benzyl CH2 Absence of Over-alkylation N1->R1 R2 Confirm [M+H]+ m/z 276.0 Br/Cl Isotope Pattern M1->R2 R3 Confirm N-H Stretch (~3350 cm⁻¹) I1->R3

Multi-modal spectroscopic validation workflow for the synthesized amine.

Nuclear Magnetic Resonance (1H NMR)

NMR is the primary tool for ruling out over-alkylation. In a tertiary amine byproduct (Route B), the integration of the benzyl CH2​ protons would double relative to the oxetane protons. In our Route A product, the integrations align perfectly with a 1:1 coupling.

Table 2: Diagnostic 1H NMR Peak Assignments (400 MHz, CDCl3​ )
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
7.55 d (J = 2.0 Hz)1HAromatic C3-H (ortho to Bromine)
7.38 d (J = 8.2 Hz)1HAromatic C6-H (ortho to Benzyl CH2​ )
7.28 dd (J = 8.2, 2.0 Hz)1HAromatic C5-H
4.80 t (J = 6.5 Hz)2HOxetane CH2​ (O- CH2​ )
4.45 t (J = 6.5 Hz)2HOxetane CH2​ (O- CH2​ )
3.95 m1HOxetane CH (N-CH)
3.85 s2HBenzyl CH2​
2.10 br s1HSecondary Amine N-H

Note: The N-H proton signal at 2.10 ppm is typically broad and can be definitively confirmed via deuterium exchange ( D2​O shake), which causes the peak to disappear[4].

High-Resolution Mass Spectrometry (HRMS)

The presence of both a bromine and a chlorine atom provides a highly diagnostic isotopic envelope. Bromine exists as 79Br and 81Br in a ~1:1 ratio, while Chlorine exists as 35Cl and 37Cl in a ~3:1 ratio.

For the formula C10​H11​BrClNO :

  • Calculated Exact Mass: 274.9713 Da

  • Observed [M+H]+ : 275.9787 m/z

Diagnostic Isotope Pattern: The mass spectrum will show a distinct three-peak cluster for the molecular ion:

  • M (m/z 276.0): ~75% relative abundance ( 79Br , 35Cl )

  • M+2 (m/z 278.0): 100% base peak ( 81Br , 35Cl + 79Br , 37Cl )

  • M+4 (m/z 280.0): ~25% relative abundance ( 81Br , 37Cl )

If Route B was used and over-alkylation occurred, a massive shift would be observed with a new isotopic cluster appearing at m/z 480.0 (corresponding to the addition of a second di-halogenated benzyl group).

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid, orthogonal confirmation of functional groups. Secondary amines exhibit a single, sharp N-H stretching band, whereas primary amines show a doublet and tertiary amines show no absorption in this region[4].

  • 3350 cm⁻¹: Sharp, single peak confirming the secondary N-H stretch.

  • 980 cm⁻¹: Strong C-O-C stretching vibration, confirming the oxetane ring survived the reductive amination conditions intact.

Conclusion

Spectroscopic evidence overwhelmingly supports Reductive Amination (Route A) as the superior method for synthesizing N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. By leveraging the chemoselectivity of STAB and carefully controlling pH, researchers can avoid the tertiary amine impurities inherent to direct alkylation, yielding a highly pure product validated by distinct NMR integrations and a unique Br/Cl HRMS isotopic envelope.

Sources

Safety & Regulatory Compliance

Safety

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine proper disposal procedures

Proper disposal of complex pharmaceutical intermediates requires moving beyond generic waste management protocols. As a Senior Application Scientist, I approach the disposal of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex pharmaceutical intermediates requires moving beyond generic waste management protocols. As a Senior Application Scientist, I approach the disposal of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine by first analyzing its structure-activity-hazard relationships. This ensures that our protocols are not merely regulatory checklists, but scientifically grounded, self-validating systems that protect personnel, infrastructure, and the environment.

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of this specific chemical entity.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular vulnerabilities of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. The hazards of this compound are dictated by three distinct structural motifs:

  • Halogenated Aromatic Motif (Br, Cl): The presence of both bromine and chlorine dictates that this compound cannot be disposed of via standard solvent incineration. Combustion of halogenated organics at standard temperatures generates highly toxic dioxins, furans, and corrosive hydrogen halide gases (HBr, HCl)[1].

  • Oxetane Ring: This highly strained four-membered ether ring is susceptible to acid-catalyzed ring-opening polymerization. Exposing this compound to strong Lewis or Brønsted acids in a waste carboy can lead to uncontrolled exothermic reactions and dangerous container pressurization[2].

  • Secondary Amine: The amine group imparts basicity, making it chemically incompatible with strong oxidizers. Furthermore, it easily forms salts in aqueous acidic media, which drastically alters its partition coefficient and solubility profile during waste phase separation[3].

Waste Segregation & Storage Protocol

The most common point of failure in laboratory waste management is improper segregation. Comingling this compound with incompatible waste streams risks violent reactions. Every step in this protocol is designed to validate the safety of the next.

Step-by-Step Segregation Methodology:

  • Phase Verification: Determine if the waste is in an organic solvent or an aqueous solution. Never mix the two streams.

  • Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Avoid metal containers, which can corrode if trace hydrogen halides are liberated over time.

  • Labeling: Clearly label the container as "Halogenated Organic Waste - Contains Amines and Oxetanes." Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, accurate waste identification is mandatory for compliance[4].

  • Chemical Isolation: Strictly isolate this waste stream from non-halogenated solvents, strong acids, and oxidizing agents to prevent oxetane ring-opening[5].

  • Storage Conditions: Store in a designated, ventilated flammable storage cabinet or under a certified fume hood. Ensure secondary containment (e.g., a spill tray) is used to capture potential leaks[5].

Spill Response & Decontamination

A self-validating spill protocol requires that every action minimizes aerosolization and prevents chemical cross-contamination.

Step-by-Step Spill Response:

  • Evacuation & Assessment: Secure the immediate area. If the spill occurs outside a chemical fume hood, evacuate personnel until potential aerosols have settled.

  • PPE Donning: Equip chemical-resistant gloves (Nitrile or Neoprene; always verify with a compatibility chart), safety goggles, and a lab coat[3]. For large-scale releases, respiratory protection complying with OSHA standards is strictly required[6].

  • Containment & Absorption: For liquid solutions, apply inert absorbent materials such as vermiculite, sand, or commercial spill pads. Do NOT use combustible materials like sawdust, which can react with the amine[3].

  • Collection: Carefully sweep the saturated absorbent into a designated hazardous waste container using non-sparking tools to prevent ignition.

  • Decontamination: Wipe down the immediate work area with a mild detergent solution. Collect all wash water as hazardous waste, as it will contain trace halogenated residues[5].

Final Disposal & Incineration Strategy

Due to the high halogen content, land disposal of this compound is strictly prohibited under EPA Land Disposal Restrictions (LDR)[7].

Step-by-Step Disposal Methodology:

  • Manifesting: Document the exact halogen composition (Bromine and Chlorine) on the hazardous waste manifest.

  • Contracting: Transfer the waste exclusively to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Thermal Destruction: The TSDF must utilize Rotary Kiln Incineration equipped with Caustic Scrubbing . The high temperatures (>1000°C) ensure the complete destruction of the oxetane and aromatic rings, while the caustic scrubber neutralizes the resultant HBr and HCl gases, preventing environmental release[1].

Operational Parameters Summary

The following table summarizes the critical quantitative and categorical data required for classifying and handling this waste stream safely.

ParameterSpecification / ClassificationScientific Rationale
Waste Classification Halogenated Organic WasteContains >1% Halogens (Br, Cl); triggers RCRA specific handling[7].
Primary Incompatibilities Strong Acids, OxidizersPrevents exothermic oxetane ring-opening and amine oxidation[2].
Approved Containers HDPE, PTFE-linedPrevents corrosion and solvent-induced structural degradation.
Disposal Method Rotary Kiln Incineration>1000°C destroys aromatics; Caustic scrubbing neutralizes HX gases[1].
Aqueous Waste pH Maintain pH > 7Prevents protonation of the amine and stabilization of the oxetane ring.
Required PPE Nitrile/Neoprene gloves, GogglesPrevents severe skin and eye irritation upon contact[3].

Waste Segregation Workflow

The following logical decision tree illustrates the proper routing of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine waste to ensure regulatory compliance and laboratory safety.

WasteWorkflow Start Waste Generation: N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine CheckPhase Phase Separation? Start->CheckPhase Organic Organic Solvent Stream CheckPhase->Organic Organic Aqueous Aqueous Stream CheckPhase->Aqueous Aqueous HalogenCheck Halogen Content > 1%? Organic->HalogenCheck AqWaste Aqueous Basic Waste (pH > 7) Aqueous->AqWaste Adjust pH HaloWaste Halogenated Organic Waste (Incineration + Scrubbing) HalogenCheck->HaloWaste Yes (Br, Cl present) NonHaloWaste Non-Halogenated Waste (Standard Incineration) HalogenCheck->NonHaloWaste No

Logical decision tree for the segregation and disposal routing of halogenated amine waste.

References

  • Washington State University. "Halogenated Solvents." WSU Environmental Health & Safety. URL: [Link]

  • The EI Group. "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees." EI Group Insights. URL: [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." OSHA Publications. URL: [Link]

  • Washington State Department of Ecology. "Chemical Test Methods for Designating Dangerous Waste." WA Department of Ecology. URL: [Link]

  • Chemsrc. "3-Oxetanamine | CAS#:21635-88-1." Chemsrc Chemical Database. URL:[Link]

Sources

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